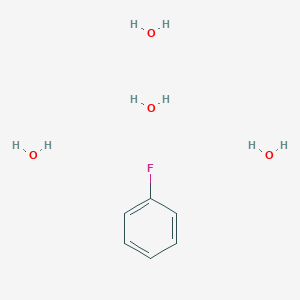

Fluorobenzene--water (1/4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluorobenzene–water (1/4) is a compound consisting of one part fluorobenzene and four parts waterIt is a colorless liquid that serves as a precursor to many fluorophenyl compounds . The combination of fluorobenzene and water forms a unique system that exhibits interesting chemical and physical properties due to the interactions between the fluorobenzene molecules and water molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorobenzene can be synthesized through several methods. One common laboratory method involves the thermal decomposition of benzenediazonium tetrafluoroborate. The reaction proceeds as follows: [ \text{PhN}_2\text{BF}_4 \rightarrow \text{PhF} + \text{BF}_3 + \text{N}_2 ] In this reaction, solid benzenediazonium tetrafluoroborate is heated to initiate an exothermic reaction, producing fluorobenzene, boron trifluoride, and nitrogen gas .

Industrial Production Methods

Industrially, fluorobenzene is produced by the reaction of cyclopentadiene with difluorocarbene. The initially formed cyclopropane undergoes a ring expansion and subsequent elimination of hydrogen fluoride .

Chemical Reactions Analysis

Types of Reactions

Fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: Fluorobenzene can undergo electrophilic aromatic substitution reactions.

Reduction Reactions: Fluorobenzene can be reduced to form benzene under certain conditions.

Oxidation Reactions: Fluorobenzene can be oxidized to form fluorophenol.

Common Reagents and Conditions

Common reagents used in the reactions of fluorobenzene include bromine for substitution reactions and reducing agents like hydrogen for reduction reactions. Oxidizing agents such as potassium permanganate can be used for oxidation reactions.

Major Products

The major products formed from the reactions of fluorobenzene include 1-bromo-4-fluorobenzene, benzene, and fluorophenol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of fluorobenzene involves its interactions with other molecules through hydrogen bonding and π–H interactions. In the fluorobenzene–water system, the water molecules form hydrogen bonds with the fluorine and hydrogen atoms of the fluorobenzene, resulting in a stabilized six-membered ring structure . This interaction is primarily electrostatic in nature and contributes to the unique properties of the compound.

Comparison with Similar Compounds

Fluorobenzene can be compared with other halobenzenes such as chlorobenzene, bromobenzene, and iodobenzene. Unlike fluorobenzene, these compounds exhibit different reactivity due to the varying electronegativity and size of the halogen atoms. For example, chlorobenzene is less reactive towards electrophilic substitution reactions compared to fluorobenzene .

List of Similar Compounds

- Chlorobenzene (C6H5Cl)

- Bromobenzene (C6H5Br)

- Iodobenzene (C6H5I)

- Difluorobenzene (C6H4F2)

- Hexafluorobenzene (C6F6)

Fluorobenzene is unique due to its strong π-donor properties, which make it more reactive towards electrophiles compared to other halobenzenes .

Properties

CAS No. |

185009-41-0 |

|---|---|

Molecular Formula |

C6H13FO4 |

Molecular Weight |

168.16 g/mol |

IUPAC Name |

fluorobenzene;tetrahydrate |

InChI |

InChI=1S/C6H5F.4H2O/c7-6-4-2-1-3-5-6;;;;/h1-5H;4*1H2 |

InChI Key |

NFXCEYLNUAYYKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)F.O.O.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)

![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)

![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)

![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)

![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)